3-Amino-2-(4-bromophenyl)propanoic acid
Description
3-Amino-2-(4-bromophenyl)propanoic acid (CAS 24250-84-8) is a chiral amino acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its structure features a bromophenyl group at the β-position and an amino group at the α-position (Figure 1). Its structural uniqueness lies in the combination of a brominated aromatic ring and an amino acid backbone, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGBOTXHOSREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid typically involves the following steps:
Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This can be achieved using bromine in the presence of a suitable catalyst.
Resolution of Enantiomers: The resulting mixture of enantiomers is then resolved to obtain the desired ®-enantiomer. This can be done using chiral resolution techniques such as crystallization with a chiral resolving agent.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid may involve large-scale bromination and resolution processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Scientific Research Applications
®-3-Amino-2-(4-bromo-phenyl)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of bromine-substituted amino acids on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can interact with enzymes or receptors, leading to changes in their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of bromine in this compound enhances steric bulk and electronic effects compared to ibuprofen’s isobutyl group or fenbufen’s oxo group. This influences target selectivity and metabolic stability .
- Amino vs. Hydroxy Groups: Derivatives with hydroxyl groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit antioxidant properties, whereas the amino group in the target compound may favor interactions with enzymes or metal ions .
Bromophenyl-Containing Analogues
Compounds with brominated aromatic rings highlight the role of halogen positioning and additional functional groups:
Key Observations :
- Positional Isomerism: The para-bromine in this compound contrasts with meta-substituted analogues like 2-amino-3-(3-bromophenyl)-propanoic acid. Meta-substitution in Schiff base complexes improves synthetic yields (92.4% vs. 79.3% for para-substituted analogues) but reduces optical rotation magnitude .
- Halogen vs.
Anti-Inflammatory and COX Selectivity
- NSAID-like Derivatives: β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) show anti-inflammatory activity via COX-2 inhibition, but this compound lacks the α-methyl group critical for COX-2 selectivity .
- Anticancer Potential: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit IC₅₀ values < 50 μM in cancer cell lines, whereas bromophenyl analogues like the target compound are understudied in this context but may leverage bromine’s electrophilic properties for DNA interaction .
Enzyme Inhibition
- Glo-1 Inhibitors: Bromophenyl-containing compounds with carbamoylthio groups (e.g., 2-amino-3-(3-((4-bromophenyl)carbamoylthio)...propanoic acid) inhibit glyoxalase I (Glo-1), a target in cancer and diabetes.
Key Observations :
- Salt Forms: The HCl salt of (S)-3-amino-3-(4-bromophenyl)propanoic acid improves solubility in methanol and DMSO, whereas the free amino acid may require specialized solvents .
- Boron vs.
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